Ferric octanoate has been investigated for its potential use as a contrast agent in magnetic resonance imaging (MRI). MRI is a medical imaging technique that uses strong magnetic fields and radio waves to produce detailed images of organs, soft tissues, bones, and other internal body structures. Contrast agents can enhance the contrast between different tissues in an MRI scan, making it easier for doctors to diagnose medical conditions.
Studies have shown that ferric octanoate nanoparticles can accumulate in certain types of tumors, potentially allowing for their visualization in MRI scans []. However, more research is needed to determine the safety and efficacy of ferric octanoate for this purpose.
Ferric octanoate, also known as octanoic acid iron(III) salt, is a coordination compound formed from octanoic acid and iron(III) ions. It has the chemical formula and is characterized by its dark brown to black appearance. This compound is notable for its role in various chemical processes, particularly as a catalyst in organic synthesis due to its ability to facilitate reactions involving carbon-carbon bond formation and oxidation processes.
Research indicates that ferric octanoate exhibits biological activity, particularly in relation to its potential as an antimicrobial agent. Its interaction with biological membranes can disrupt cellular processes, making it a candidate for further studies in pharmacology and toxicology. Additionally, the compound has been investigated for its role in promoting the growth of certain bacteria under specific conditions .
Ferric octanoate can be synthesized through several methods:
Ferric octanoate finds applications across various fields:
Studies on the interactions of ferric octanoate with other compounds reveal its capacity to form complexes that can enhance the efficacy of certain reactions. For example, when combined with organic nucleophiles, it can facilitate the formation of stable products through nucleophilic substitution mechanisms. These interactions are crucial for understanding its catalytic behavior and potential applications in organic chemistry .
Ferric octanoate shares similarities with several other compounds, particularly those involving fatty acids and metal ions. Below are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Ferric stearate | C₁₈H₃₆FeO₄ | Derived from stearic acid; used primarily as a lubricant. |
| Ferrous octanoate | C₁₂H₂₄FeO₄ | Iron(II) salt of octanoic acid; different oxidation state affects reactivity. |
| Octanoic acid | C₈H₁₆O₂ | A fatty acid that serves as the precursor for ferric octanoate synthesis. |
| Ferric caprylate | C₁₂H₂₄FeO₄ | Similar structure but derived from caprylic acid; used in similar applications. |
Ferric octanoate's uniqueness lies in its specific combination of iron(III) ions with octanoic acid, which allows it to function effectively as a catalyst while also exhibiting distinct biological properties not found in other similar compounds .
Ferric octanoate is formally designated as iron(3+);octanoate in IUPAC nomenclature. Its structure consists of a central Fe³⁺ ion coordinated to three octanoate ligands (C₈H₁₅O₂⁻), forming a tris(octanoato)iron(III) complex. The octanoate ligands act as bidentate donors, coordinating through their carboxylate oxygen atoms.
Structural Classification
| Feature | Description |
|---|---|
| Coordination Geometry | Octahedral, with six oxygen atoms from three bidentate octanoate ligands |
| Ligand Type | Bidentate carboxylate (κ²-O,O) |
| Metal Oxidation State | +3 (ferric) |
The compound’s molecular formula is C₂₄H₄₅FeO₆, derived from one Fe³⁺ ion and three octanoate anions (C₈H₁₅O₂⁻).
Stoichiometric Breakdown
| Constituent | Formula | Quantity |
|---|---|---|
| Iron(III) | Fe³⁺ | 1 |
| Octanoate | C₈H₁₅O₂⁻ | 3 |
| Total | C₂₄H₄₅FeO₆ |
The molar mass is 485.46 g/mol, calculated as:
$$ \text{Fe (55.85)} + 3 \times \left( (8 \times 12.01) + (15 \times 1.01) + (2 \times 16.00) \right) = 485.46 \, \text{g/mol} $$
Ferric octanoate is registered under CAS 3130-28-7. Additional identifiers include:
| Identifier Type | Value | Source |
|---|---|---|
| EC Number | 221-519-0 | ECHA |
| UNII | IM4W7276A0 | FDA |
| DSSTox | DTXSID80890572 | EPA |
The compound is referenced under multiple names across databases:
| Synonym | Source |
|---|---|
| Iron(III) octanoate | PubChem |
| Octanoic acid, iron(3+) salt | PubChem |
| Ferric caprylate | Parchem |
| Iron octanoate | FooDB |
X-ray diffraction analysis represents the primary technique for determining the crystalline structure and lattice parameters of ferric octanoate. While specific diffraction data for ferric octanoate remains limited in the literature, comparative analysis with related iron compounds provides valuable structural insights.
The crystallographic characterization of iron-containing compounds demonstrates distinct diffraction patterns that enable phase identification and structural determination [1] [2]. For metallic iron, the body-centered cubic structure exhibits characteristic peaks at 2θ values of 44.59°, 64.98°, and 82.30°, corresponding to Miller indices of (110), (200), and (211) respectively [1]. Iron oxide phases display different patterns, with magnetite showing a cubic spinel structure characterized by reflections at 30.1°, 35.5°, 43.1°, 53.4°, 57.0°, and 62.6° [3].
The absence of comprehensive X-ray diffraction data for ferric octanoate in the current literature represents a significant knowledge gap requiring future investigation. Based on the molecular formula C₂₄H₄₅FeO₆ and the coordination geometry typical of ferric carboxylates, the compound is expected to exhibit an octahedral coordination environment around the iron center [4] [5]. The presence of three bidentate octanoate ligands would likely result in a complex crystalline structure with lower symmetry compared to simple iron oxides.
Powder diffraction analysis would be particularly valuable for determining unit cell parameters, space group symmetry, and atomic positions within the crystal lattice. The organic nature of the octanoate ligands suggests that the crystal structure may exhibit layered arrangements or molecular packing patterns distinct from purely inorganic iron compounds [6].
| Property | Expected Value | Basis |
|---|---|---|
| Crystal System | Monoclinic or Triclinic | Typical for metal carboxylates |
| Unit Cell Volume | >1000 ų | Large organic ligands |
| Coordination Geometry | Octahedral | Fe³⁺ preference |
| Lattice Type | Molecular | Discrete molecules |
Infrared spectroscopy provides critical information about the vibrational modes and molecular bonding in ferric octanoate. While specific spectral data for ferric octanoate is not available in the literature, analysis of related iron carboxylates and iron oxides establishes expected spectral features.
Iron carboxylates typically exhibit characteristic carbonyl stretching vibrations in the infrared spectrum. The asymmetric carbonyl stretch appears between 1602-1607 cm⁻¹, while the symmetric stretch occurs at 1385-1398 cm⁻¹ [7]. The difference between these frequencies (Δν = 217-209 cm⁻¹) indicates bidentate coordination of the carboxylate groups to the iron center [7].
The expected infrared spectrum of ferric octanoate should contain both organic and inorganic vibrational modes. Aliphatic C-H stretching vibrations from the octanoate chains would appear in the 2800-3000 cm⁻¹ region, while Fe-O-C stretching and bending modes would manifest below 800 cm⁻¹.
Raman spectroscopy complements infrared analysis by providing information about symmetric vibrational modes and metal-ligand interactions. Iron oxide compounds show characteristic Raman features that can guide interpretation of ferric octanoate spectra.
Magnetite exhibits Raman bands at 670 and 538 cm⁻¹ corresponding to A₁g vibrational modes [3]. Hematite displays a more complex spectrum with bands at 225, 245, 290, 410, and 613 cm⁻¹ representing various A₁g and Eg modes [8] [9]. These patterns reflect the different crystal structures and magnetic ordering in these compounds.
For ferric octanoate, Raman spectroscopy would be particularly valuable for identifying Fe-O stretching modes and carboxylate vibrations. The technique's sensitivity to molecular symmetry could provide insights into the coordination geometry and conformational arrangements of the octanoate ligands [10] [11].
Mössbauer spectroscopy represents the most informative technique for characterizing the electronic environment of iron atoms in ferric octanoate. This nuclear resonance method provides three key parameters: isomer shift (δ), quadrupole splitting (Δ), and hyperfine magnetic field (B) [12] [13].
For ferric compounds, isomer shifts typically range from 0.1 to 0.5 mm/s, reflecting the electron density at the iron nucleus [12]. Octahedral Fe³⁺ complexes commonly exhibit isomer shifts around 0.37 mm/s, similar to hematite [12]. The quadrupole splitting parameter reveals information about the electric field gradient at the iron site, which depends on the coordination geometry and ligand field strength.
High-spin Fe³⁺ compounds in octahedral environments typically show small quadrupole splittings due to the symmetrical d⁵ electron configuration [12]. The absence of magnetic ordering in ferric octanoate at room temperature would result in a simple doublet spectrum without hyperfine splitting.
| Parameter | Expected Range | Significance |
|---|---|---|
| Isomer Shift δ | 0.35-0.40 mm/s | Octahedral Fe³⁺ |
| Quadrupole Splitting Δ | 0.5-1.0 mm/s | Ligand field asymmetry |
| Hyperfine Field B | 0 T (300 K) | Paramagnetic behavior |
Thermogravimetric analysis provides crucial information about the thermal stability and decomposition pathways of ferric octanoate, which directly relates to its coordination geometry and molecular structure. The thermal behavior reveals the strength of metal-ligand bonds and the sequential loss of organic components.
Iron carboxylates generally exhibit multi-stage decomposition patterns reflecting their complex molecular architecture [14] [15]. Initial mass loss typically corresponds to dehydration if coordinated or lattice water molecules are present. Subsequent decomposition involves the breakdown of organic ligands and formation of iron oxide residues.
The expected thermogravimetric profile for ferric octanoate would show mass loss stages corresponding to:
The coordination geometry influences thermal stability through the strength of Fe-O bonds and steric effects of the octanoate ligands [16] [17]. Octahedral coordination typically provides enhanced thermal stability compared to tetrahedral arrangements due to stronger metal-ligand interactions.
| Temperature Range (°C) | Expected Mass Loss (%) | Process |
|---|---|---|
| 50-150 | 2-5 | Dehydration |
| 200-350 | 30-50 | Ligand decomposition |
| 350-600 | 40-60 | Complete organics removal |
| Final residue | 16-20 | Fe₂O₃ formation |
Computational modeling using density functional theory provides detailed insights into the electronic structure, geometry optimization, and bonding characteristics of ferric octanoate. These calculations complement experimental techniques by revealing atomic-level details not accessible through conventional characterization methods.
The selection of appropriate computational parameters is critical for accurate modeling of iron-containing compounds. Density functional theory calculations on iron oxides demonstrate that Hubbard U corrections are essential for properly describing the strong correlation effects in d-electron systems [18] [19]. For hematite, a U value of 3 eV provides optimal agreement with experimental properties, while magnetite requires 4 eV [18].
Exchange-correlation functionals significantly influence the accuracy of calculated properties. The Perdew-Burke-Ernzerhof functional and hybrid functionals like B3LYP have shown reliable performance for iron compounds [18] [19]. Basis set selection must balance computational efficiency with chemical accuracy, with triple-zeta polarized basis sets recommended for metal centers [19].
For ferric octanoate, computational modeling would address several key aspects:
Geometry Optimization: Determination of optimal Fe-O bond lengths, coordination angles, and ligand conformations. The octahedral coordination environment around Fe³⁺ constrains the geometry, but flexibility in the octanoate chains allows multiple conformational arrangements.
Electronic Structure Analysis: Calculation of electronic density of states, molecular orbital compositions, and charge distributions. High-spin Fe³⁺ (S = 5/2) configuration is expected based on the weak-field nature of carboxylate ligands [20].
Bonding Characterization: Analysis of metal-ligand interactions through natural bond orbital analysis and electron localization functions. The ionic character of Fe-O bonds contrasts with the covalent nature of the organic framework.
Spectroscopic Property Prediction: Calculation of infrared frequencies, Raman intensities, and Mössbauer parameters for direct comparison with experimental measurements [13] [19].
| Computational Parameter | Recommended Value | Justification |
|---|---|---|
| Functional | B3LYP or PBE+U | Proven accuracy for Fe compounds |
| Basis Set | 6-311G(d,p) | Balance of accuracy and efficiency |
| U Correction | 3-4 eV | Iron d-electron correlation |
| Spin State | High-spin (S=5/2) | Weak-field ligands |
| Convergence | 10⁻⁶ eV | Standard precision |
The computational modeling of ferric octanoate represents an important frontier for understanding its structural and electronic properties. While experimental data remains limited, theoretical predictions can guide future synthetic and characterization efforts while providing fundamental insights into metal-carboxylate bonding interactions [21] [22].
Flammable;Irritant